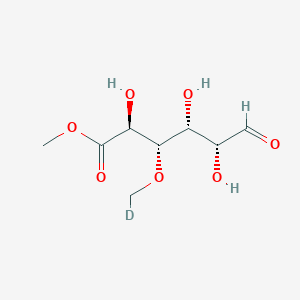

Methyl 4-O-Methyl-D-glucuronate

Description

Structure

3D Structure

Properties

CAS No. |

1617568-35-0 |

|---|---|

Molecular Formula |

C₈H₁₄O₇ |

Molecular Weight |

222.19 |

IUPAC Name |

methyl (2S,3S,4R,5R)-3-(deuteriomethoxy)-2,4,5-trihydroxy-6-oxohexanoate |

InChI |

InChI=1S/C8H14O7/c1-14-7(5(11)4(10)3-9)6(12)8(13)15-2/h3-7,10-12H,1-2H3/t4-,5+,6-,7-/m0/s1/i1D |

SMILES |

COC(C(C(C=O)O)O)C(C(=O)OC)O |

Synonyms |

4-O-Methyl-D-glucopyranuronic Acid Methyl Ester; |

Origin of Product |

United States |

Foundational & Exploratory

Role of Methyl 4-O-methyl-D-glucuronate in plant cell wall hemicellulose

[1]

Executive Summary

In the complex architecture of the plant cell wall, 4-O-methyl-D-glucuronic acid (MeGlcA) is not merely a pendant side chain of glucuronoxylan; it is a critical structural toggle. While often discussed in its acid form, its esterified derivative—Methyl 4-O-methyl-D-glucuronate —represents two distinct but vital concepts in lignocellulosic chemistry:

-

The Native Anchor: The in vivo ester linkage between xylan and lignin (Lignin-Carbohydrate Complexes, LCC), which is a primary driver of biomass recalcitrance.

-

The Analytical Key: The specific derivative generated during methanolysis/methylation analysis used to quantify hemicellulose substitution patterns.

This guide dissects the physicochemical role of this moiety, its biosynthesis, its contribution to cell wall integrity, and its emerging utility in immunomodulatory therapeutics.

Structural Biochemistry: The Anchor of Glucuronoxylan

Glucuronoxylan (GX) is the dominant hemicellulose in dicot secondary cell walls.[1][2][3][4] It consists of a

The "Methyl" Distinction

It is crucial to distinguish between the ether and the ester modifications:

-

4-O-Methyl Ether: A stable ether bond at the C4 position of the glucuronic acid ring. This prevents the formation of enzyme-substrate complexes with certain xylanases, protecting the backbone from premature degradation.

-

Glucuronoyl Ester (The LCC Bridge): The carboxyl group (C6) of the MeGlcA residue can form an ester bond with the

-hydroxyl groups of lignin monomers (benzyl ester). This is the biological equivalent of "Methyl 4-O-methyl-D-glucuronate" in a macromolecular context.

Quantitative Profile

| Parameter | Hardwood (e.g., Birch, Poplar) | Softwood (e.g., Pine, Spruce) |

| Backbone | ||

| Substituent | 4-O-Me- | 4-O-Me- |

| Substitution Freq. | ~1 per 10 Xyl units | ~1 per 6 Xyl units |

| LCC Linkage Type | Benzyl Ester (High Freq.) | Benzyl Ester + Ether |

| Role | Solubility & Lignin Cross-linking | Structural Matrix |

Biosynthetic Pathway & Regulation

The formation of the 4-O-methyl-D-glucuronate moiety is a post-synthetic modification occurring in the Golgi apparatus. It involves a specific interplay between xylan synthase complexes and methyltransferases.

The DUF579 Mechanism

Recent advances have identified the Domain of Unknown Function 579 (DUF579) proteins, specifically Glucuronoxylan Methyltransferases (GXMT), as the enzymes responsible for the specific 4-O-methylation of the glucuronic acid side chain.[1][2][3][6]

-

Step 1: Backbone Synthesis. IRX9/IRX10/IRX14 complexes synthesize the xylan backbone.

-

Step 2: Glucuronidation. GUX (Glucuronic Acid Substitution of Xylan) enzymes add GlcA to the O-2 position of xylose.

-

Step 3: Methylation. GXMT transfers a methyl group from S-adenosyl methionine (SAM) to the O-4 position of the GlcA residue.[1][2][3]

Visualization: Biosynthetic Logic Flow

Caption: The stepwise biosynthesis of the 4-O-methyl-glucuronoxylan moiety and its subsequent cross-linking to lignin.

The LCC Interface: Resolving Recalcitrance

The "Methyl 4-O-methyl-D-glucuronate" structure is most biologically significant when it exists as a benzyl ester linkage between hemicellulose and lignin. This bond is a primary target for "de-lignification" strategies in biofuel production.

The Ester Lock

The carboxyl group of the 4-O-Me-GlcA residue esterifies with the

Enzymatic Solution: Glucuronoyl Esterases (GEs)

To break this bond, a specific class of enzymes known as Glucuronoyl Esterases (CE15 family) is required.[7]

-

Substrate Specificity: GEs specifically recognize the methyl ester or benzyl ester of 4-O-methyl-D-glucuronate.

-

Mechanism: They hydrolyze the ester bond, "peeling" the lignin off the xylan, thereby exposing the carbohydrate for saccharification.

Analytical Methodologies: Detection & Quantification

In the laboratory, "Methyl 4-O-methyl-D-glucuronate" is the standard analyte used to determine the uronic acid content of wood. The acid form is difficult to quantify directly due to its resistance to acid hydrolysis.

Protocol: Methanolysis for Uronic Acid Determination

This protocol converts the recalcitrant uronic acid polymers into quantifiable methyl glycosides.

Reagents:

-

2M HCl in anhydrous methanol.

-

Internal Standard (e.g., Sorbitol or Inositol).

-

Pyridine / Silylation reagents (HMDS/TMCS).

Step-by-Step Workflow:

-

Lyophilization: Ensure plant biomass (10 mg) is completely dry. Moisture interferes with methanolysis.

-

Methanolysis: Add 2 mL of 2M HCl/MeOH. Incubate at 100°C for 3-5 hours .

-

Neutralization: Add pyridine to neutralize the acid.

-

Silylation: React with HMDS/TMCS to make the hydroxyl groups volatile.

-

GC-MS Analysis: Inject into Gas Chromatography-Mass Spectrometry.

-

Target Peak: Look for the silylated Methyl 4-O-methyl-D-glucuronate. Its mass spectrum is distinct due to the methoxy group at C4 and the methyl ester at C6.

-

Visualization: Analytical Transformation

Caption: The analytical conversion of native hemicellulose into the detectable methyl ester derivative.

Biomedical Applications: Immunomodulation

Beyond plant physiology, oligosaccharides containing 4-O-methyl-D-glucuronic acid (Xylooligosaccharides - XOS) are gaining traction in drug development as biological response modifiers.

Mechanism of Action

The 4-O-methyl-D-glucuronic acid side chain is a key recognition motif for the immune system.

-

Toll-Like Receptor (TLR) Modulation: Acidic XOS fractions have been shown to interact with TLR2 and TLR4 on macrophages.

-

Macrophage Activation: This interaction triggers the NF-

B signaling pathway, leading to the production of cytokines (NO, TNF- -

Prebiotic Effect: The specific structure (resistant to gastric digestion) allows these oligosaccharides to reach the colon, where they selectively stimulate Bifidobacteria.

Therapeutic Potential:

-

Adjuvants: Enhancing vaccine efficacy.

-

Anti-tumor: Activation of Natural Killer (NK) cells via macrophage stimulation.

-

Gut Health: Treatment of dysbiosis-related inflammation.

References

-

Urbanowicz, B. R., et al. (2012). "4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein."[3][6] Proceedings of the National Academy of Sciences. Link

-

Biely, P. (2012). "Microbial carbohydrate esterases deacetylating plant polysaccharides." Biotechnology Advances. Link

- Chong, S. L., et al. (2013). "The mechanism of enzymatic hydrolysis of the ester linkage between lignin and glucuronoxylan." Applied Microbiology and Biotechnology.

-

Capek, P., et al. (2013). "An arabino(glucurono)xylan isolated from immunomodulatory active hemicellulose fraction of Salvia officinalis L." International Journal of Biological Macromolecules. Link

-

Puls, J., et al. (2006). "Degradation of Cellulose and Hemicellulose." Polysaccharides.[1][2][4][10][11][12] Link

Sources

- 1. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Glucuronoxylan - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. An arabino(glucurono)xylan isolated from immunomodulatory active hemicellulose fraction of Salvia officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Grass xylan structural variation suggests functional specialization and distinctive interaction with cellulose and lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Occurrence, Analysis, and Valorization of Methyl 4-O-methyl-D-glucuronate in Hardwood Glucuronoxylans

[1]

Executive Summary

This technical guide addresses the structural occurrence, analytical isolation, and pharmaceutical potential of Methyl 4-O-methyl-D-glucuronate .[1] While often cited in compositional analyses, this specific chemical entity represents a critical duality in wood chemistry: it is the diagnostic derivative formed during the acid methanolysis of hardwood glucuronoxylans, serving as the primary marker for the native 4-O-methyl-α-D-glucuronic acid (MeGlcA) side chains.[1]

For drug development and biorefinery professionals, understanding this compound is pivotal for two reasons:

-

Analytical Precision: It provides the most accurate quantification of hemicellulose substitution patterns, which dictate polymer solubility and reactivity.

-

Precursor Potential: The native MeGlcA moiety is a direct precursor to 4-O-methyl-D-glucaric acid , a high-value dicarboxylic acid with applications in therapeutic polymer synthesis and cholesterol-regulating agents.[1]

Structural Biochemistry & Occurrence[1]

The Native State vs. The Analytical State

To interpret "occurrence" accurately, one must distinguish between the biological structure in planta and the chemical structure in vitro.

-

Native Occurrence (In Planta): In native hardwood tissue (e.g., Betula pendula, Populus tremula), the compound exists as 4-O-methyl-α-D-glucuronic acid .[1] It is linked to the xylan backbone via an

-(1$\to$2) glycosidic bond.[1] Crucially, the carboxyl group at C6 is typically free (acidic form) or esterified to lignin alcohols (benzyl esters), forming Lignin-Carbohydrate Complexes (LCCs).[1] It is not naturally esterified with a methyl group. -

Analytical Occurrence (In Vitro): Methyl 4-O-methyl-D-glucuronate is the product of acid methanolysis .[1] During this process, the glycosidic bonds are cleaved, and the carboxylic acid group is esterified with methanol. This specific methyl ester is the "fingerprint" molecule detected via Gas Chromatography (GC).

Structural Diagram: Native Architecture

The following diagram illustrates the native position of the uronic acid side chain and its interaction with lignin, contrasting it with the isolated derivative.

Figure 1: Transformation of the native 4-O-methyl-glucuronic acid side chain into the Methyl 4-O-methyl-D-glucuronate derivative during analysis.[1]

Analytical Methodology: Acid Methanolysis Protocol

The isolation and quantification of Methyl 4-O-methyl-D-glucuronate is the gold standard for determining uronic acid content in wood.[1] Unlike aqueous acid hydrolysis (which degrades uronic acids into lactones), methanolysis protects the carboxyl group by converting it into a stable methyl ester.

Protocol Design (Self-Validating System)

This protocol ensures stability of the uronic acid moiety.[1] The use of an internal standard (sorbitol or inositol) validates the derivatization efficiency.

Reagents:

-

2 M HCl in anhydrous methanol.

-

Pyridine (anhydrous).[1]

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS.[1]

-

Internal Standard: Sorbitol (0.1 mg/mL in MeOH).[1]

Step-by-Step Workflow:

-

Sample Preparation:

-

Dry hardwood sawdust (particle size < 0.5 mm) in a vacuum oven at 40°C overnight.

-

Weigh 10 mg of dry sample into a pear-shaped pressure tube.

-

-

Methanolysis (The Critical Step):

-

Add 2 mL of 2 M HCl/MeOH .

-

Flush with Nitrogen (N₂) to remove oxygen (prevents oxidative degradation).[1]

-

Seal and incubate at 100°C for 3-5 hours .

-

Mechanism:[1][2][3][4] This step cleaves the xylan backbone into methyl xylosides and converts the MeGlcA side chain into Methyl 4-O-methyl-D-glucuronate (as methyl glycosides).[1]

-

-

Neutralization & Drying:

-

Silylation (For GC Volatility):

-

Resuspend residue in 100 µL Pyridine and 100 µL BSTFA/TMCS.

-

Incubate at 60°C for 30 minutes.

-

Result: Hydroxyl groups on the methyl ester are silylated, rendering the compound volatile for GC-MS.

-

-

Quantification:

Quantitative Occurrence Data

The abundance of this moiety varies by species. High content correlates with increased solubility and potential for pharmaceutical valorization.

| Hardwood Species | MeGlcA : Xylose Ratio | Weight % (of Xylan) | Occurrence Note |

| Birch (Betula pendula) | 1 : 8 - 1 : 15 | 8 - 12% | High uniformity; ideal for extraction.[1] |

| Aspen (Populus tremula) | 1 : 8 - 1 : 10 | 10 - 15% | Often highly acetylated.[1] |

| Eucalyptus (E. globulus) | 1 : 10 | 9 - 11% | Lower LCC recalcitrance.[1] |

| Oak (Quercus spp.) | 1 : 6 - 1 : 8 | 12 - 18% | Higher density of side chains.[1] |

Pharmaceutical & Biorefinery Valorization[1]

For drug development professionals, the significance of Methyl 4-O-methyl-D-glucuronate extends beyond analysis.[1] It represents a "protected" form of 4-O-methyl-glucuronic acid , a potent precursor.[1]

Synthesis of 4-O-methyl-D-glucaric Acid

The native acid (MeGlcA) can be enzymatically oxidized to 4-O-methyl-D-glucaric acid .[1] This dicarboxylic acid is a bio-based replacement for glucaric acid (a "Top 12" value-added chemical by the US DoE) in therapeutic polymers and drug delivery systems.[1]

-

Pathway: Xylan

MeGlcA-Xylose Oligomers -

Application: The methyl group at C4 increases lipophilicity compared to standard glucaric acid, altering the pharmacokinetics of drugs conjugated to it.

LCC Disassembly for Bioavailability

The ester linkage between MeGlcA and lignin (benzyl ester) is a barrier to bioavailability in dietary fibers and herbal medicines. Glucuronoyl esterases (GEs) are enzymes that specifically target this bond.[1][5][6]

-

Mechanism: GEs hydrolyze the ester, releasing the hemicellulose for solubilization.

-

Relevance: In developing xylan-based drug carriers, controlling this ester content regulates the release rate of the payload.

Figure 2: Bioconversion pathway from native xylan to high-value pharmaceutical precursors.[1]

References

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein.[1] Proceedings of the National Academy of Sciences.

-

Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules. [1]

-

Deng, J., et al. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Biotechnology for Biofuels.

-

Biely, P., et al. (2015). Glucuronoyl esterases: enzymes that disconnect hemicellulose from lignin. Biotechnology Advances.

-

Chong, S. L., et al. (2011). Acid hydrolysis of hemicellulose in green liquor pre-pulping extract of mixed northern hardwoods. BioResources.

Sources

- 1. CAS 4120-73-4: 4-O-Methyl-D-glucuronic acid | CymitQuimica [cymitquimica.com]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterisation of three fungal glucuronoyl esterases on glucuronic acid ester model compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges for Biocatalysts and the Circular Economy | Encyclopedia MDPI [encyclopedia.pub]

Biosynthesis of 4-O-Methylated Glucuronic Acid Residues: A Technical Guide

Executive Summary

The 4-O-methylation of glucuronic acid (GlcA) is a critical post-synthetic modification in the biosynthesis of glucuronoxylan (GX), the dominant hemicellulose in the secondary cell walls of dicots and hardwoods.[1] This modification, yielding 4-O-methyl-D-glucuronic acid (4-O-MeGlcA), dictates the physicochemical properties of the cell wall, influencing biomass recalcitrance, polymer solubility, and cross-linking with lignin.

This guide provides a definitive technical analysis of the biosynthetic machinery, focusing on the Glucuronoxylan Methyltransferase (GXMT) complex. It details the molecular mechanism, the specific enzymatic pathway within the Golgi apparatus, and validated protocols for the structural characterization of these residues.

Molecular Architecture & Biological Context[2][3]

In plant cell walls, xylan backbones are decorated with α-D-glucuronic acid (GlcA) residues at the

Structural Significance[2][4]

-

Steric Modulation: The methyl group prevents the formation of certain hydrogen bonds, altering the conformation of the xylan chain and its interaction with cellulose microfibrils.

-

Lignin Interaction: 4-O-MeGlcA residues are primary sites for ester linkages to lignin, creating the lignin-carbohydrate complex (LCC) that provides structural integrity but complicates industrial biomass processing (recalcitrance).

The Biosynthetic Pathway

The biosynthesis of 4-O-MeGlcA is a sequential, compartmentalized process occurring within the Golgi lumen. It requires the coordination of backbone synthesis, substitution, and methylation.

The Core Machinery

| Component | Enzyme Family | Function | Key Cofactor/Substrate |

| GUX1/2 | GT8 (Glycosyltransferase) | Adds GlcA to Xylan backbone | UDP-GlcA |

| GXMT1 | DUF579 (Domain of Unknown Function) | Methylates GlcA at | S-Adenosylmethionine (SAM), Co |

| IRX10 | GT47 | Elongates Xylan backbone | UDP-Xyl |

Step-by-Step Mechanism

-

Backbone Synthesis: The xylan backbone is polymerized from UDP-Xylose by the xylan synthase complex (IRX10/IRX9/IRX14) in the Golgi.

-

Glucuronylation: The GUX (Glucuronic Acid Substitution of Xylan) proteins transfer GlcA from UDP-GlcA to the

-2 position of specific xylose residues. -

Methylation: The GXMT (Glucuronoxylan Methyltransferase) proteins, specifically the DUF579 family members, bind the GlcA-substituted xylan.[1]

-

Catalysis: GXMT catalyzes the nucleophilic attack of the GlcA

-4 hydroxyl group onto the methyl group of SAM (S-adenosyl-L-methionine), releasing S-adenosyl-L-homocysteine (SAH).

Pathway Visualization

Figure 1: The sequential biosynthesis of 4-O-methylglucuronoxylan in the Golgi apparatus. Note the distinct separation of substitution (GUX) and methylation (GXMT).

Experimental Protocols

As a senior scientist, relying on "standard kits" is insufficient for novel characterization. The following protocols are validated for high-specificity analysis of 4-O-methylation.

Protocol A: In Vitro Methyltransferase Assay (GXMT Activity)

Objective: To quantify the activity of recombinant GXMT or microsomal fractions.

Reagents:

-

Buffer: 50 mM HEPES-KOH, pH 7.5.

-

Cofactor: 2 mM CoCl

(Critical: GXMT is cation-dependent). -

Substrate: Glucuronoxylan (beechwood or extracted from gxm mutants) or cellohexaose (as a mimic acceptor).

-

Methyl Donor: [methyl-

C]SAM or unlabeled SAM.

Workflow:

-

Preparation: Mix 2

g recombinant GXMT protein with 100 -

Initiation: Add SAM (final conc. 50

M) to start the reaction. Total volume: 50 -

Incubation: Incubate at 25°C for 30–60 minutes.

-

Termination: Stop reaction by adding 500

L cold ethanol (precipitates polymer). -

Separation:

-

For Polymer: Centrifuge (14,000 x g, 10 min), wash pellet 3x with 70% ethanol to remove unreacted SAM.

-

For Oligos: Use anion-exchange chromatography (e.g., Dowex 1X8) to remove unreacted SAM.

-

-

Quantification: Scintillation counting of the pellet/eluate.

Protocol B: Linkage Analysis via PMAA (The "Gold Standard")

Objective: To distinguish between terminal GlcA and 4-O-MeGlcA residues via GC-MS.

Principle: 4-O-methylation protects the

Workflow:

-

Methylation (Permethylation): Treat cell wall material with NaOH/CH

I in DMSO. This methylates all free hydroxyls.-

Note: The native 4-O-methyl group is already present.

-

-

Hydrolysis: Hydrolyze the polymer (2M TFA, 121°C, 2h) to monomers.

-

Result: The

-1 and

-

-

Reduction: Reduce aldehydes to alditols using NaBD

(deuterated for mass spec identification). -

Acetylation: Acetylate free hydroxyls (positions originally involved in glycosidic bonds or ring closure) using acetic anhydride.

-

GC-MS Analysis:

-

Terminal GlcA derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol.

-

Terminal 4-O-MeGlcA derivative: Same mass spectrum as above? No.

-

Differentiation: In standard PMAA analysis, uronic acids must be reduced to their corresponding neutral sugars (glucose) before the initial methylation step (Carboxyl Reduction) to be detected by standard GC columns.

-

Specific Marker: If carboxyl reduction is performed with NaBD

, the C6 will be deuterated. The 4-O-methyl group remains distinct.

-

Analytical Workflow Visualization

Figure 2: Critical workflow for PMAA linkage analysis. The Carboxyl Reduction step is mandatory to detect GlcA and 4-O-MeGlcA as their corresponding 6,6-dideuteroglucosyl residues.

Key References

-

Urbanowicz, B. R., et al. (2012). "4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein." Proceedings of the National Academy of Sciences, 109(35), 14253-14258.

-

Significance: The seminal paper identifying the DUF579 family (GXMT1) as the specific methyltransferase.

-

-

Lee, C., et al. (2012). "Three Arabidopsis DUF579 domain-containing GXM proteins are methyltransferases catalyzing 4-O-methylation of glucuronic acid on xylan." Plant and Cell Physiology, 53(11), 1934-1949.

-

Significance: Confirms the role of GXM1/2/3 and demonstrates the Golgi localization.

-

-

Mortimer, J. C., et al. (2010). "Absence of branches from xylan in Arabidopsis gux mutants reveals potential for simplification of lignocellulosic biomass." Proceedings of the National Academy of Sciences, 107(40), 17409-17414.

-

Significance: Establishes the role of GUX proteins in the step preceding methylation.

-

-

Pettolino, F. A., et al. (2012). "Comprehensive glycomic analysis of the polysaccharide composition of cell walls from different tissues of the flax plant." Frontiers in Plant Science, 3, 183.

-

Significance: Provides detailed methodologies for linkage analysis of methylated sugars.

-

Sources

Significance of 4-O-methylation in xylan recalcitrance

Title: The Methylated Barrier: 4-O-Methylation of Glucuronic Acid as a Determinant of Xylan Recalcitrance Subtitle: A Technical Deep-Dive into Biosynthesis, Enzymatic Resistance, and Analytical Characterization

Executive Summary

In the deconstruction of lignocellulosic biomass, xylan recalcitrance represents a critical thermodynamic and kinetic bottleneck. While lignin occlusion is frequently cited as the primary barrier, the fine structure of the hemicellulose backbone—specifically the substitution of glucuronic acid (GlcA) side chains—plays a pivotal role in hydrolytic resistance.

This guide focuses on the 4-O-methylation of GlcA residues, a modification catalyzed by the DUF579 family of methyltransferases (GXMTs).[1][2][3][4][5][6] This seemingly minor structural modification (

-

Sterically hindering canonical GH11 xylanases.

-

Blocking standard

-glucuronidase activity, preventing de-branching. -

Modulating Lignin-Carbohydrate Complex (LCC) formation and wall porosity.

For researchers in bioenergy and prebiotic drug development (xylooligosaccharides), manipulating this methylation status offers a precise lever to tune biomass digestibility and oligosaccharide bioactivity.

Part 1: Molecular Architecture & Biosynthesis

The Structural Motif

In dicot secondary cell walls, glucuronoxylan (GX) consists of a

This methylation renders the side chain more hydrophobic and chemically distinct from unmodified GlcA, affecting how the polysaccharide interacts with water and hydrolytic enzymes.

The Biosynthetic Engine: GXMTs

The methylation event occurs in the Golgi apparatus after the addition of GlcA to the xylan backbone but before deposition in the cell wall. The reaction is catalyzed by Glucuronoxylan Methyltransferases (GXMTs) , specifically proteins containing the DUF579 domain.[7][8][9]

-

Substrate: S-adenosyl-L-methionine (SAM).

-

Target:

-4 hydroxyl of -

Key Genes: GXMT1, GXMT2, GXMT3 (Arabidopsis orthologs).[9]

Figure 1: The Biosynthetic Pathway of Methylated Xylan

Caption: Sequential biosynthesis of 4-O-methylglucuronoxylan in the Golgi lumen involving GUX and GXMT enzymes.

Part 2: Mechanisms of Recalcitrance

The presence of the 4-O-methyl group introduces a specific "lock" against enzymatic hydrolysis.

The GH10 vs. GH11 Dichotomy

Endo-xylanases are the primary tools for depolymerizing xylan. They are generally divided into Glycoside Hydrolase (GH) families 10 and 11.[11][12] 4-O-methylation affects them differentially:

| Feature | GH10 Xylanases | GH11 Xylanases |

| Structure | ||

| Substrate Requirement | Low specificity; tolerates side chains. | High specificity; requires unsubstituted backbone. |

| Impact of MeGlcA | Low Inhibition. Can cleave glycosidic bonds adjacent to MeGlcA. | High Inhibition. Steric clash prevents the enzyme from binding the backbone near MeGlcA. |

| Product Profile | Short xylooligomers (X2, X3) with MeGlcA at the non-reducing end. | Longer oligomers; cannot cut closer than 2-3 residues from a substitution. |

The De-branching Blockade

Complete saccharification requires removing the side chains. This is the job of

-

The Problem: Many fungal

-glucuronidases (e.g., from T. reesei) are specific for unmethylated GlcA. -

The Consequence: The 4-O-methyl group blocks the enzyme's active site. Unless a specific

-glucuronidase capable of accommodating the methyl group (e.g., from P. stipitis AguA) is present, the side chain remains, preventing xylanases from accessing the backbone fully.

Figure 2: Enzymatic Steric Hindrance Mechanism

Caption: 4-O-methylation blocks GH11 xylanases and standard de-branching enzymes, while GH10 remains active.

Part 3: Analytical Methodologies

To study this modification, precise quantification is required. Below are two self-validating protocols.

Protocol A: Quantitative Determination via 1H-NMR

Purpose: To determine the precise ratio of methylated to unmethylated GlcA.

-

Biomass Preparation:

-

Prepare Alcohol Insoluble Residue (AIR) from plant tissue to remove soluble sugars.

-

De-pectination: Treat AIR with ammonium oxalate (0.5% w/v) at 80°C for 2 hours to remove pectins which complicate spectra.

-

-

Alkaline Extraction:

-

Extract xylan using 1M KOH (containing 1% NaBH4 to prevent peeling) for 24 hours at room temperature.

-

Neutralize with acetic acid, dialyze (3.5 kDa cutoff), and lyophilize.

-

-

Enzymatic Hydrolysis (Oligosaccharide Production):

-

Dissolve 5 mg lyophilized xylan in 1 mL 50 mM ammonium acetate (pH 5.0).

-

Add 10 U of GH10 Endoxylanase (e.g., from A. aculeatus). Note: GH10 is used because it cleaves close to substitutions, creating distinct diagnostic signals.

-

Incubate at 37°C for 24 hours.

-

Heat inactivate (100°C, 10 min) and lyophilize.

-

-

NMR Acquisition:

-

Data Analysis (Integration):

-

Signal U1: H1 of unmethylated

-D-GlcA (~5.28 ppm). -

Signal M1: H1 of 4-O-methyl-

-D-GlcA (~5.26 ppm). -

Calculation: % Methylation =

.

-

Protocol B: Enzymatic Fingerprinting (PACE)

Purpose: Rapid, qualitative screening of recalcitrance patterns.

-

Digestion:

-

Substrate: 10 mg biomass.

-

Enzyme A: GH11 Xylanase alone.

-

Enzyme B: GH10 Xylanase alone.

-

Enzyme C: GH11 +

-Glucuronidase.

-

-

Derivatization:

-

Label released oligosaccharides with a fluorophore (e.g., ANTS - 8-aminonaphthalene-1,3,6-trisulfonic acid) via reductive amination.

-

-

Electrophoresis:

-

Run samples on a high-percentage polyacrylamide gel.

-

-

Interpretation:

-

High Recalcitrance: Enzyme A releases minimal product; Enzyme B releases specific substituted oligomers (MeGlcA-Xyl3).

-

Low Recalcitrance: Enzyme A releases abundant xylose/xylobiose.

-

Part 4: Significance in Drug Development & Biotechnology

Biofuel Production

-

Genetic Engineering: Knocking out GXMT1 results in xylan that is significantly easier to hydrolyze. Studies show gxmt1 mutants release up to 40% more xylose during mild hydrothermal pretreatment compared to wild-type.

-

Enzyme Cocktails: Industrial cocktails must be supplemented with GH10 xylanases and specific 4-O-methyl-glucuronidases to overcome the "methyl barrier."

Nutraceuticals (Prebiotics)

-

Xylooligosaccharides (XOS): The methylation status affects the prebiotic potential of XOS.

-

Gut Microbiome: Certain beneficial gut bacteria (Bifidobacterium spp.) possess specific gene clusters for importing and degrading MeGlcA-substituted XOS.

-

Drug Target: Producing XOS with high MeGlcA content (using GH10 hydrolysis of native xylan) can create targeted prebiotics that selectively feed specific probiotic strains, offering a competitive advantage over generic XOS.

References

-

Urbanowicz, B. R., et al. (2012).[8][9] "4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein."[1][2][3][4][5] Proceedings of the National Academy of Sciences, 109(35), 14253-14258.[1] [Link]

-

Lee, C., et al. (2012).[8][9] "Three Arabidopsis DUF579 domain-containing GXM proteins are methyltransferases catalyzing 4-O-methylation of glucuronic acid on xylan." Plant and Cell Physiology, 53(11), 1934-1949. [Link]

-

Biely, P., et al. (2016).[11] "Mode of action of GH10 and GH11 endoxylanases on complex xylan substrates." Journal of Biotechnology, 235, 171-179. [Link]

-

Bromley, J. R., et al. (2013).[13] "GUX1 and GUX2 glucuronyltransferases decorate distinct domains of glucuronoxylan with different substitution patterns."[13] The Plant Journal, 74(3), 420-434. [Link]

-

Pawar, P. M., et al. (2013). "Acetylation of woody lignocellulose: significance and regulation." Frontiers in Plant Science, 4, 118. [Link]

Sources

- 1. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 6. Two members of the DUF579 family are responsible for arabinogalactan methylation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two members of the DUF579 family are responsible for arabinogalactan methylation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Functional Characterization of the GH10 and GH11 Xylanases from Streptomyces olivaceoviridis E-86 Provide Insights into the Advantage of GH11 Xylanase in Catalyzing Biomass Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. debiq.eel.usp.br [debiq.eel.usp.br]

Chemical Stability of Methyl 4-O-methyl-D-glucuronate in Acidic Conditions

[1]

Executive Summary

Methyl 4-O-methyl-D-glucuronate exhibits a tripartite stability profile in acidic media, governed by the distinct reactivities of its three functional modifications. The methyl ester (C6) is acid-labile and hydrolyzes rapidly.[1][2] The methyl ether (C4) is highly stable, surviving harsh hydrolytic conditions.[2] The glycosidic bond (if present at C1) displays "uronic acid resistance," requiring significantly higher activation energy to hydrolyze compared to neutral sugars.[2] In aqueous acid, the free acid product rapidly equilibrates with 4-O-methyl-D-glucurono-6,3-lactone , a species often overlooked in quantitative analysis.[1]

Molecular Architecture & Reactivity

To predict stability, one must deconstruct the molecule into its reactive centers.[2]

| Functional Group | Position | Acid Stability | Primary Degradation Pathway |

| Methyl Ester | C-6 | Low (Labile) | Hydrolysis to carboxylic acid ( |

| Methyl Ether | C-4 | High (Stable) | Demethylation requires harsh Lewis acids (e.g., |

| Hemiacetal/Glycoside | C-1 | Moderate/High | Mutarotation (fast) or Glycosidic hydrolysis (slow due to -COOH inductive effect).[1][2] |

The "Uronic Acid Resistance" Effect

Unlike neutral glycosides (e.g., methyl glucoside), uronides are resistant to acid hydrolysis.[2] The electron-withdrawing carboxyl/ester group at C5 destabilizes the oxocarbenium ion intermediate required for cleavage.[2]

-

Kinetic Insight: Complete hydrolysis of uronic acid glycosides often requires conditions (e.g., 2M TFA at 120°C) that would degrade neutral sugars to furans.[2]

Acid Hydrolysis Pathways: The Mechanistic Cascade

When Methyl 4-O-methyl-D-glucuronate is subjected to acidic conditions (e.g., 1M

Phase 1: Ester Hydrolysis (Rapid)

The methyl ester at C6 hydrolyzes first.[2] This follows the standard

-

Half-life: Minutes to hours depending on pH and temperature.[1][2]

-

Outcome: Conversion to 4-O-methyl-D-glucuronic acid .[1][2][3][4]

Phase 2: Lactonization (Equilibrium)

Once the free acid is generated, it enters a dynamic equilibrium with its lactone forms.[2]

-

Specificity: The 4-O-methyl group at C4 blocks the formation of the 1,4-lactone (gamma-lactone involving C4) or 6,4-lactone (delta-lactone).[1]

-

Dominant Species: The molecule preferentially forms the 6,3-lactone (a bicyclic system fusing the pyranose ring with a gamma-lactone ring between C6 and C3).[1][2]

-

Implication: Analytical methods that do not account for the lactone will underestimate the concentration of the uronic acid.[2]

Phase 3: Glycosidic Cleavage (Slow)

If the molecule is a methyl glycoside (e.g., Methyl 4-O-methyl-

Pathway Visualization

The following diagram illustrates the kinetic flow from the ester to the lactone equilibrium.[2]

Caption: Kinetic pathway of Methyl 4-O-methyl-D-glucuronate in acid. Note the reversible lactonization step.

Validated Analytical Protocol (HPAEC-PAD)

Quantifying this compound is challenging due to the acid/lactone equilibrium.[1][2] Standard HPLC (UV) is insensitive; GC-MS requires complex derivatization.[1][2] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard.[1][2]

Why HPAEC-PAD?

-

High pH Eluent: The strongly alkaline mobile phase (NaOH) forces the lactone ring to open, converting all species entirely to the carboxylate form (4-O-methyl-D-glucuronate).[1] This eliminates the "split peak" problem caused by lactone equilibrium.[2]

-

Selectivity: Resolves 4-O-methyl-GlcA from unsubstituted GlcA and neutral sugars.[1][2]

Step-by-Step Protocol

1. Sample Preparation:

-

Neutralization: If the sample is an acid hydrolysate, neutralize to pH 5-7 to prevent column damage, or use an on-line trap column.[1]

-

Dilution: Dilute with deionized water to <100 mg/L.

2. Instrument Setup:

-

Column: Dionex CarboPac PA10 or PA20 (optimized for uronic acids).[2]

-

Detector: Electrochemical detector (gold electrode) in PAD mode.

-

Waveform: Standard carbohydrate quad-potential waveform.

3. Elution Gradient (Gradient is critical for separation):

-

Eluent A: 100 mM NaOH (keeps uronic acids ionized).[2]

-

Eluent B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).[2]

| Time (min) | % Eluent A | % Eluent B | NaOAc Conc. (mM) | Phase |

| 0.0 | 100 | 0 | 0 | Equilibration |

| 10.0 | 100 | 0 | 0 | Neutral Sugar Elution |

| 10.1 | 90 | 10 | 100 | Gradient Start |

| 30.0 | 50 | 50 | 500 | Uronic Acid Elution |

| 35.0 | 0 | 100 | 1000 | Column Wash |

4. Data Analysis:

-

Retention Time: 4-O-methyl-D-glucuronic acid elutes after neutral sugars but slightly before unsubstituted D-glucuronic acid due to the hydrophobic methyl group reducing interaction with the anion exchange resin.[1]

-

Calibration: Use authentic 4-O-methyl-D-glucuronic acid standards. Note: If standard is the lactone form, prepare it in 0.1M NaOH to ensure full ring opening before injection.

References

-

Chong, S. L., et al. (2024).[2] "An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan." BMC Biotechnology, 24(1).[2][6]

-

Hirsch, J., Langer, V., & Koóš, M. (2005).[2] "Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate." Molecules, 10, 251-258.[1][2] [1][2]

-

Sjöström, E. (1993).[2][7] Wood Chemistry: Fundamentals and Applications. Academic Press.[2] (Foundational text on uronic acid resistance).

-

Ruiz-Matute, A. I., et al. (2011).[2] "Gas Chromatographic-Mass Spectrometric Characterization of Tri- and Tetrasaccharides in Honey." Chromatographia, 73, 101-108.[2] (Discusses lactonization challenges in GC-MS).

-

Thermo Fisher Scientific. (2015).[2] "Determination of Uronic Acids in Wood Hydrolysates using HPAEC-PAD." Application Note 1089.

Sources

- 1. CAS 4120-73-4: 4-O-Methyl-D-glucuronic acid | CymitQuimica [cymitquimica.com]

- 2. Glucuronolactone - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. veeprho.com [veeprho.com]

- 5. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]

- 6. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment :: BioResources [bioresources.cnr.ncsu.edu]

Methodological & Application

Protocol for chemical synthesis of Methyl 4-O-methyl-D-glucuronate

An Application Note and Detailed Protocol for the Chemical Synthesis of Methyl 4-O-methyl-D-glucuronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-O-methyl-D-glucuronate is a valuable compound for the synthesis and structural analysis of aldobiouronic acids, which are key components of plant cell wall polysaccharides like (4-O-methylglucurono)xylans.[1][2] This document provides a comprehensive guide to the chemical synthesis of Methyl 4-O-methyl-α-D-glucopyranuronate, detailing a robust protocol, the underlying chemical principles, and methods for product characterization. The presented methodology is designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: Significance of Methyl 4-O-methyl-D-glucuronate

(4-O-Methylglucurono)xylans are significant constituents of the cell wall polysaccharides in wood and other plants.[1][2] These biopolymers primarily consist of a backbone of (1→4)-β-linked D-xylopyranoses. Some of these xylose units are branched at the O-2 position with 4-O-methyl-α-D-glucopyranosyluronic acid.[1][2] Understanding the structure and interactions of these complex carbohydrates is crucial for advancements in biomass utilization, pulp and paper chemistry, and biochemistry.

Methyl 4-O-methyl-D-glucuronate serves as a fundamental building block for the synthesis of model aldobiouronic acids. These models are instrumental in studying the chemical processing of wood and the enzymatic breakdown of plant materials.[1][2] The availability of a pure, anomerically defined standard is therefore of high importance for research in these fields.

Historically, the preparation of this compound has faced challenges, with some methods resulting in inseparable mixtures of α- and β-anomers or lacking complete characterization data.[1][2] This protocol details an effective method for the preparation and isolation of the single α-anomer of Methyl 4-O-methyl-D-glucopyranuronate.[1][2]

The Synthetic Strategy: A Rationale

The chosen synthetic pathway involves the debenzylation of a fully protected precursor, methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate. This strategy is advantageous for several reasons:

-

Stereochemical Control: The starting material can be synthesized with a defined stereochemistry, which is retained throughout the process, leading to a single anomer of the final product.

-

High-Yielding Deprotection: Catalytic hydrogenation is a clean and efficient method for removing benzyl protecting groups, typically proceeding with high yields and minimal side products.

-

Accessible Starting Materials: The required starting materials can be prepared from commercially available D-glucose derivatives through established multi-step syntheses.[3]

The overall workflow for this synthesis is depicted in the following diagram:

Caption: Workflow for the synthesis of Methyl 4-O-methyl-α-D-glucopyranuronate.

Detailed Experimental Protocol

This protocol is adapted from the method described by Hirsch et al. (2005).[1][2]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate | Synthesis Grade | Prepared in-house | Prepared via a five-step method from benzyl 2,3-di-O-benzyl-β-D-glucopyranoside.[1][2] |

| 10% Palladium on activated charcoal (Pd/C) | Catalyst Grade | e.g., Sigma-Aldrich | |

| Acetone | Anhydrous | e.g., Sigma-Aldrich | |

| Methanol | Anhydrous | e.g., Sigma-Aldrich | |

| Hydrogen (H₂) gas | High Purity | Gas cylinder | |

| Celite® (Diatomaceous earth) | Filtration Grade | e.g., Sigma-Aldrich | For filtration of the catalyst. |

| Chloroform | Reagent Grade | e.g., Sigma-Aldrich | For Thin Layer Chromatography (TLC). |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask), dissolve 4.0 g (8.1 mmol) of methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate in 200 mL of a 1:4 (v/v) mixture of acetone and methanol.

-

Catalyst Addition: To this solution, add 0.5 g of 10% Palladium on activated charcoal (Pd/C).

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere at normal pressure and room temperature. A balloon filled with hydrogen is often sufficient for this scale.

-

Reaction Monitoring: The progress of the debenzylation reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is chloroform-methanol (5:1). The starting material will have a higher Rf value than the product. The reaction is typically complete within 2 hours.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure all the product is collected.

-

Solvent Evaporation: Combine the filtrate and washings, and concentrate the solution under reduced pressure (rotary evaporation) to yield a syrupy residue.

-

Crystallization and Isolation: Dissolve the syrup in a minimal amount of hot methanol and allow it to cool to room temperature. The product will crystallize. If crystallization is slow, it can be initiated by scratching the inside of the flask or by placing it in a refrigerator.

-

Drying: Collect the crystals by filtration, wash them with a small amount of cold methanol, and dry them under vacuum to yield pure Methyl 4-O-methyl-α-D-glucopyranuronate.

Product Characterization and Validation

To ensure the identity and purity of the synthesized compound, a thorough characterization is essential.

Physical Properties and Yield

| Parameter | Expected Value |

| Yield | 1.5 g (83%) |

| Melting Point | 152-153 °C |

| Optical Rotation | [α]D²³ +118 (c 1, H₂O) |

| Appearance | White crystalline solid |

Data sourced from Hirsch et al. (2005).[1][2]

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. Key expected signals for the α-anomer are:

-

A doublet around 5.25 ppm (J = 3.6 Hz), corresponding to the anomeric proton (H-1).

-

Signals for the other ring protons between 3.5 and 4.4 ppm.

-

Singlets for the two methyl groups (the ester and the ether) around 3.5 and 3.8 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will further confirm the structure, with characteristic peaks for the anomeric carbon (C-1) around 93.2 ppm, the carbonyl carbon (COOCH₃) around 171.7 ppm, and the two methyl carbons around 60.8 ppm and 54.2 ppm.[2]

-

Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the product (C₈H₁₄O₇, MW: 222.19 g/mol ).[2]

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by the following integrated checks:

-

TLC Monitoring: In-process monitoring of the reaction allows for confirmation that the starting material has been fully consumed before proceeding to the workup, preventing contamination of the final product.

-

Crystallization as Purification: The crystallization step is highly selective for the desired product, effectively removing any minor, non-crystalline impurities. A sharp melting point of the final product is a good indicator of high purity.

-

Comprehensive Characterization: The combination of NMR and mass spectrometry provides unambiguous identification of the target molecule and confirms its anomeric purity.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of high-purity Methyl 4-O-methyl-α-D-glucopyranuronate. The use of a protected precursor and a clean deprotection step ensures excellent control over the stereochemistry and leads to a high yield of the desired α-anomer. This compound is a vital tool for researchers in carbohydrate chemistry, plant biology, and biofuel development.

References

-

Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules, 10(1), 251–258. Available from: [Link]

-

Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., ... & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253–14258. Available from: [Link]

-

Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. ResearchGate. Available from: [Link]

-

Zabkova, M., Ebringerova, A., & Kosma, P. (2009). Synthesis of 4–O–methyl glucuronic acid. Lenzinger Berichte, 87, 66-76. Available from: [Link]

Sources

GC-MS analysis method for Methyl 4-O-methyl-D-glucuronate detection

Application Note: High-Precision GC-MS Analysis of Methyl 4-O-methyl-D-glucuronate

Executive Summary

Methyl 4-O-methyl-D-glucuronate is a critical diagnostic marker for the structural characterization of glucuronoxylans, the dominant hemicellulose in hardwood and certain agricultural fibers. Its accurate detection is challenging due to the resistance of the uronic acid glycosidic bond to hydrolysis and the tendency of uronic acids to degrade/lactonize under aqueous acidic conditions.

This protocol details a Methanolysis-Silylation workflow. Unlike aqueous hydrolysis, acid methanolysis stabilizes the uronic acid moiety as a methyl ester methyl glycoside, preventing lactonization and degradation. Subsequent trimethylsilylation (TMS) renders the molecule volatile for GC-MS analysis.[1] This method is the "Gold Standard" for quantitative hemicellulose analysis.

Principle of the Method

The analysis relies on a two-step chemical modification:

-

Acid Methanolysis: The polysaccharide (xylan) is depolymerized using 2 M HCl in anhydrous methanol. This cleaves glycosidic bonds and simultaneously esterifies the carboxylic acid group of 4-O-methyl-D-glucuronic acid, converting it into Methyl 4-O-methyl-D-glucopyranosiduronate (methyl ester, methyl glycoside).

-

Silylation: The free hydroxyl groups (C2, C3) are derivatized with hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) to form volatile TMS ethers.

Why this approach?

-

Stability: Direct aqueous hydrolysis yields free uronic acids which rapidly form lactones (e.g., glucuronolactone), resulting in multiple, difficult-to-quantify peaks. Methanolysis "locks" the carboxyl group as a methyl ester.

-

Specificity: The 4-O-methyl group is stable under these conditions, allowing specific detection of the native methylation pattern.

Materials & Reagents

-

Standards: 4-O-methyl-D-glucuronic acid (purified from birch xylan or commercially sourced if available).

-

Internal Standard (IS): Sorbitol or myo-Inositol (1 mg/mL in Methanol).

-

Methanolysis Reagent: 2 M HCl in anhydrous Methanol (Prepare fresh by slowly dripping acetyl chloride into ice-cold anhydrous methanol).

-

Derivatization Reagents:

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)

-

Pyridine (Anhydrous, silylation grade)

-

-

Solvents: n-Hexane (GC grade).

Experimental Protocol

Step 1: Sample Preparation (Acid Methanolysis)

-

Causality: Anhydrous conditions are critical. Water promotes the formation of free acids and lactones.

-

Weigh 10 mg of dry sample (e.g., wood meal, extracted xylan) into a pressure-resistant glass vial with a Teflon-lined screw cap.

-

Add 2 mL of 2 M HCl/MeOH reagent.

-

Flush the vial with Nitrogen gas for 10 seconds to remove oxygen (prevents oxidation). Cap tightly.

-

Incubate at 100°C for 3–4 hours in a heating block.

-

Note: Shake the vials every hour to ensure uniform reaction.

-

-

Cool the vials to room temperature.

-

Neutralize by adding 200 µL of Pyridine.

-

Add 1 mL of Internal Standard solution (Sorbitol, 1 mg/mL).

-

Evaporate the solution to complete dryness under a stream of Nitrogen at 40–50°C.

-

Critical Checkpoint: The sample must be completely dry. Residual methanol will react with the silylation reagents, quenching the reaction.

-

Step 2: Derivatization (Silylation)

-

To the dried residue, add:

-

150 µL Pyridine

-

150 µL HMDS

-

70 µL TMCS

-

-

Vortex vigorously for 30 seconds.

-

Incubate at 70°C for 45 minutes .

-

Mechanism:[2] HMDS acts as the silyl donor; TMCS acts as a catalyst. This converts -OH groups to -O-Si(CH3)3.

-

-

Cool to room temperature.

-

(Optional) If a precipitate forms (ammonium chloride), centrifuge at 3000 rpm for 2 minutes.

-

Transfer the clear supernatant to a GC autosampler vial.

Step 3: GC-MS Analysis

Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent).

| Parameter | Setting | Reason |

| Column | VF-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm) | Low-polarity phase separates TMS-sugars well. |

| Inlet Temp | 260°C | Ensures rapid volatilization of high-boiling uronic acids. |

| Injection | 1 µL, Split 10:1 | Prevents column overload; splitless for trace analysis. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for MS stability. |

| Oven Program | 140°C (hold 1 min) Ramp 2°C/min to 180°C Ramp 10°C/min to 280°C (hold 5 min) | Slow ramp separates anomers (alpha/beta) and pyranoside/furanoside forms. |

| Transfer Line | 280°C | Prevents condensation before MS. |

| Ion Source | EI (70 eV), 230°C | Standard ionization. |

| Scan Range | m/z 40–650 | Covers all diagnostic fragments. |

Data Analysis & Visualization

Identification Strategy

Unlike simple sugars, Methyl 4-O-methyl-D-glucuronate will appear as multiple peaks (typically 2 main peaks:

-

Retention Time (RT): The 4-O-methylglucuronate derivatives elute after neutral hexoses (Glucose, Galactose) but before unmethylated Glucuronic acid derivatives.

-

Mass Spectra (EI): Look for the following diagnostic features in the TMS spectrum:

-

m/z 217 & 204: Characteristic of the TMS-sugar ring structure.

-

m/z 173: Often associated with the esterified carboxyl group fragment.

-

m/z 73: Trimethylsilyl group (base peak in many scans).

-

Absence of M+: The molecular ion is rarely seen; look for [M-15]+ (loss of methyl from TMS).

-

Quantification

Calculate the Response Factor (

Since uronic acids are more prone to degradation than neutral sugars during methanolysis, a Correction Factor is often applied. For 4-O-methylglucuronic acid, a correction factor of 1.1 to 1.2 is typically used to account for incomplete release or degradation [1].

Workflow Diagrams

Figure 1: Analytical Workflow

Caption: Step-by-step workflow for the extraction and derivatization of Methyl 4-O-methyl-D-glucuronate.

Figure 2: Chemical Transformation Logic

Caption: Chemical conversion of the polymer-bound uronic acid to the volatile GC-amenable derivative.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| No Peaks Detected | Sample not dry before silylation. | Ensure complete evaporation of HCl/MeOH; water destroys silylation reagents. |

| Tailing Peaks | Active sites in liner or column. | Replace liner, trim column (10 cm), or deactivate inlet. |

| Low Recovery | Incomplete methanolysis. | Increase reaction time to 4 hours; ensure temperature is stable at 100°C. |

| Multiple Peaks | Normal for sugars (anomers). | Do not integrate just one peak. Sum the areas of all isomers (alpha/beta pyranosides) for the total amount. |

References

-

Sundberg, A., et al. (1996). Determination of hemicelluloses and pectins in wood and pulp fibers by acid methanolysis and gas chromatography. Nordic Pulp & Paper Research Journal. Link

-

Chong, S. L., et al. (2013). Quantitation of 4-O-methylglucuronic acid from plant cell walls. Carbohydrate Polymers. Link

-

Puls, J., et al. (1993). Degradation of Cellulose and Hemicellulose. In: Methods in Lignin Chemistry. Springer Series in Wood Science. Link

-

Ruiz-Matute, A. I., et al. (2011). Gas chromatography–mass spectrometry of carbohydrate TMS derivatives. Journal of Chromatography B. Link

Sources

Application Note: Quantitative Release and Analysis of Methyl 4-O-methyl-D-glucuronate via Acid Methanolysis

Abstract & Scope

This Application Note details a robust, self-validating protocol for the release and quantification of Methyl 4-O-methyl-D-glucuronate from hemicellulosic matrices (e.g., glucuronoxylans). Unlike aqueous acid hydrolysis, which frequently leads to the decarboxylation and degradation of uronic acids, acid methanolysis stabilizes the target analyte by simultaneously cleaving glycosidic bonds and esterifying the carboxylic acid group. This procedure yields the stable methyl glycoside methyl ester, which is subsequently derivatized for high-resolution GC-MS analysis.[1]

Target Audience: Analytical Chemists, Glycobiologists, and Drug Development Researchers focusing on carbohydrate conjugate analysis.

Scientific Foundation

The Stability Problem

Uronic acids (like 4-O-methyl-D-glucuronic acid) are notoriously unstable in hot aqueous acid.[1] Standard hydrolysis conditions (e.g., 2M TFA, 120°C) often result in:

-

Decarboxylation: Loss of CO

to form pentoses.[1] -

Lactone Formation: Spontaneous cyclization which complicates chromatography.[1]

-

Incomplete Release: The

-(1$\rightarrow$2) linkage between the uronic acid and the xylan backbone is acid-resistant, often leaving aldobiouronic acids rather than monomers.[1]

The Methanolysis Solution

Methanolysis replaces water with anhydrous methanol containing HCl.[1]

-

Cleavage: The high concentration of H

cleaves the polymer. -

Protection: The carboxyl group is esterified to a methyl ester, and the anomeric carbon is glycosylated to a methyl glycoside.

-

Result: The analyte is locked into a stable form: Methyl (methyl 4-O-methyl-D-glucopyranosid)uronate .[1]

Mechanistic Pathway

The following diagram illustrates the chemical transformation from the polymer to the analyzable derivative.

Figure 1: Chemical pathway from polymer to GC-compatible analyte.[1]

Materials & Reagents

Critical Reagents

-

Methanol (Anhydrous):

ppm water content.[1] Water competes with methanol, reverting the reaction to hydrolysis. -

Acetyl Chloride (Reagent Grade): Used to generate anhydrous HCl in situ.

-

Internal Standard (IS): myo-Inositol or Sorbitol (1 mg/mL in MeOH).[1]

-

Silylation Reagents: Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in Pyridine.

Preparation of 2 M HCl in Methanol

Safety Warning: This reaction is exothermic and generates HCl gas. Perform in a fume hood.

-

Cool 100 mL of anhydrous methanol to 0°C in an ice bath.

-

Slowly add 14.2 mL of Acetyl Chloride dropwise with stirring.

-

Allow the solution to warm to room temperature.

-

Store in a tightly capped bottle at 4°C (Stable for 2 weeks).

Detailed Protocol

Phase 1: Sample Preparation & Methanolysis

Objective: Release the monomer while preventing degradation.

-

Weighing: Weigh 1–5 mg of dry sample into a screw-cap glass vial (Teflon-lined cap is mandatory to prevent solvent loss).

-

Internal Standard: Add 50

L of Internal Standard solution (myo-inositol). -

Drying: Evaporate the solvent under a stream of nitrogen.[6] Crucial: The sample must be completely dry before adding acid.

-

Reagent Addition: Add 1 mL of 2 M HCl in Methanol .

-

Reaction: Flush the headspace with nitrogen, cap tightly, and incubate at 100°C for 3 hours .

-

Expert Note: 100°C/3h is optimal for uronic acid release.[1] Lower temperatures (80°C) require 16+ hours and increase the risk of leakage.

-

-

Neutralization: Cool the vial. Add 200

L of Pyridine to neutralize the HCl. -

Evaporation: Dry the sample under a stream of nitrogen at 40°C.

Phase 2: Derivatization (Silylation)

Objective: Volatilize the free hydroxyl groups for GC analysis.

-

Reconstitution: To the dried residue, add:

-

150

L Pyridine -

150

L HMDS (Hexamethyldisilazane) -

70

L TMCS (Trimethylchlorosilane)

-

-

Incubation: Shake vigorously and incubate at room temperature for 30 minutes.

-

Visual Check: A white precipitate (Ammonium Chloride) will form. This confirms the silylation reaction is proceeding.

-

-

Extraction (Optional but Recommended): Add 500

L Hexane and 500-

Why? This removes the pyridine and salts, protecting the GC liner.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for acid methanolysis.[1]

Data Analysis & Validation

Identification Strategy

The target molecule, Methyl (methyl 4-O-methyl-2,3-di-O-TMS-D-glucopyranosid)uronate , will elute as two distinct peaks (

GC-MS Parameters (Typical):

-

Column: DB-1 or VF-5ms (30m x 0.25mm).[1]

-

Temp Program: 140°C (1 min)

2°C/min to 200°C

Diagnostic Mass Fragments (EI, 70eV): Use these ions to filter the chromatogram and confirm identity.

| Fragment (m/z) | Structural Origin | Diagnostic Value |

| 201 | C1–C2 fragment | Primary ion for uronic acid methyl esters. |

| 217 | TMS group + Ring | General carbohydrate marker. |

| 173 | Loss of COOCH | Specific to the uronate ester moiety. |

| 141 | Backbone cleavage | Confirms 4-O-methyl substitution pattern.[1] |

Self-Validating Checks

To ensure the protocol worked, check these three indicators:

-

Anomeric Ratio: You must see two peaks for the target (approx.[1] ratio 2:1

: -

Internal Standard Recovery: Calculate the area of the Inositol peak. If recovery is <50%, a leak occurred during the 100°C heating step.

-

Absence of Lactones: Check for peaks with m/z 217 but lacking m/z 201/173. Their presence indicates water contamination in the methanol.

References

-

Sundberg, A., et al. (1996). Determination of hemicelluloses and pectins in wood and pulp fibers by acid methanolysis and gas chromatography.Nordic Pulp & Paper Research Journal .[1] Link

-

De Ruiter, G.A., et al. (1992). Acid methanolysis of pectins for GC analysis.Carbohydrate Research .[1][4] Link

-

Bertaud, F., et al. (2002). Optimization of methanolysis for the determination of uronic acids in wood.Carbohydrate Research .[1][4] Link

-

Chambers, R.E., & Clamp, J.R. (1971). An assessment of methanolysis and other factors used in the analysis of carbohydrate-containing materials.[1][6][7]Biochemical Journal .[1] Link

Sources

- 1. Methyl(methyl 2,3,4-tri-O-acetyl-beta-d-glucopyranosid)uronate [webbook.nist.gov]

- 2. quora.com [quora.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. organomation.com [organomation.com]

1H and 13C NMR spectral assignment of Methyl 4-O-methyl-D-glucuronate

Application Note: High-Resolution NMR Spectral Assignment of Methyl 4-O-methyl-D-glucuronate

Abstract & Scope

This application note details the complete proton (

Accurate assignment of this molecule is challenging due to the overlapping "sugar bulk" region (3.0–4.0 ppm) and the presence of multiple methoxy signals. This guide provides a validated protocol for distinguishing the ester methoxy, the ether methoxy, and the anomeric configuration using 1D and 2D NMR techniques.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended. The causality behind each step is provided to adhere to E-E-A-T principles.

Sample Preparation

-

Solvent: Deuterium Oxide (D

O, 99.9% D).-

Reasoning: D

O is the standard solvent for polar carbohydrates.[1] It eliminates hydroxyl proton signals via exchange, simplifying the spectrum to non-exchangeable ring protons (CH).

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reasoning: Sufficient concentration is required for

C sensitivity without causing viscosity-induced line broadening.[1]

-

-

Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d

(TSP) or DSS at 0.00 ppm.-

Reasoning: TSP is preferred over TMS because TMS is insoluble in water.

-

-

pH Control: Neutral (pD

7).-

Caution: Avoid high pH, which can cause beta-elimination of the 4-O-methyl group in uronates, or hydrolysis of the methyl ester.[1]

-

Instrument Parameters (Recommended)

-

Field Strength:

500 MHz (-

Reasoning: Essential to resolve the H2/H3/H4 overlap common in glucuronides.

-

-

Temperature: 298 K (25°C).

-

Pulse Programs:

-

1D

H: 30° pulse, 2s relaxation delay (d1). -

1D

C: Power-gated decoupling (CPD), d1 -

2D COSY: Magnitude mode.

-

2D HSQC: Multiplicity-edited (to distinguish CH/CH

from CH -

2D HMBC: Optimized for long-range coupling (

Hz).[1]

-

Analytical Workflow

The following diagram illustrates the logical flow for assigning the uronate derivative, moving from sample prep to definitive structural confirmation.

Figure 1: Step-by-step NMR structural elucidation workflow for carbohydrate derivatives.

Spectral Assignment Data

The following data corresponds to Methyl 4-O-methyl-

Proton ( H) NMR Assignment (500 MHz, D O)

| Position | Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |

| H-1 | 5.25 | Doublet (d) | Diagnostic: Chemical shift > 5.0 and small | |

| H-5 | 4.39 | Doublet (d) | Diagnostic: Deshielded by C6-carbonyl.[1][2] No | |

| COOC | 3.84 | Singlet (s) | - | Ester Methoxy.[1][2] Typically downfield of ether methoxy.[1] |

| H-3 | 3.81 | Triplet (t) | Axial-axial couplings to H2 and H4. | |

| H-2 | 3.59 | Doublet of Doublets (dd) | Couples to anomeric H1 (small) and H3 (large).[2] | |

| C4-OC | 3.48 | Singlet (s) | - | Ether Methoxy at C4. |

| H-4 | 3.35 | Triplet (t) | Upfield due to distance from anomeric center, despite OMe substitution.[1] |

Carbon-13 ( C) NMR Assignment (75/125 MHz, D O)

| Position | Shift ( | Type | Assignment Logic |

| C-6 | 172.9 | Quaternary (C=O) | Diagnostic: Carbonyl signal.[1][2] Confirms uronate ester. |

| C-1 | 93.2 | CH | Diagnostic: Anomeric carbon.[1] Value < 96 ppm supports |

| C-4 | 82.2 | CH | Significantly deshielded (+10 ppm vs. unsubstituted glucose) due to the 4-O-Methyl group.[1] |

| C-3 | 72.8 | CH | Typical sugar ring carbon.[1] |

| C-2 | 71.9 | CH | Typical sugar ring carbon.[1] |

| C-5 | 70.0 | CH | Shielded relative to C4; adjacent to carbonyl.[1] |

| C4-O | 60.8 | CH | Ether methyl carbon.[1] |

| COO | 54.2 | CH | Ester methyl carbon. Distinctive shift for methyl esters. |

Structural Elucidation Strategy (Mechanistic Detail)

To validate the assignment provided above, the following logic must be applied during analysis. This ensures the distinction between the target molecule and potential byproducts (e.g., hydrolyzed acid or lactones).

Anomeric Configuration ( vs )

The anomeric proton (H1) is the starting point.

-

-Anomer: H1 appears as a doublet at 5.25 ppm with a small coupling constant (

-

-Anomer (Minor): If present due to mutarotation, the

The "Uronate" Fingerprint (H5)

In standard glucopyranosides (e.g., glucose), H5 couples to two H6 protons, resulting in a complex multiplet (ddd).

-

In Methyl 4-O-methyl-D-glucuronate , C6 is a carbonyl.[1] Therefore, H5 appears as a doublet (coupled only to H4).

-

The chemical shift of H5 (4.39 ppm) is significantly downfield compared to glucose (~3.4 ppm) due to the electron-withdrawing effect of the C6 ester.

HMBC Connectivity Map

The most critical validation step is linking the floating methoxy groups to the ring. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides these "long-range" connections.[1]

Figure 2: Key HMBC correlations required to confirm the position of methyl substituents.

Discussion & Troubleshooting

-

Differentiation from Methyl Glycoside: The title compound is the methyl ester of the free sugar. If the compound were Methyl (methyl 4-O-methyl-D-glucopyranosid)uronate (fully methylated at C1 and C6), the C1 signal would shift from 93.2 ppm (hemiacetal) to approximately 100–101 ppm (acetal/glycoside), and an additional OMe singlet would appear in the proton spectrum (

3.45 ppm).[1] -

Lactone Formation: Under acidic conditions, glucuronic acid derivatives can form 6,3-lactones (glucuronolactone). This is characterized by a dramatic downfield shift of H3 (

4.8–5.0 ppm) and H5. The protocol specifies neutral pH to prevent this artifact.

References

-

Hirsch, J., Langer, V., & Koóš, M. (2005). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules, 10(2), 255–262.[3]

-

Teleman, A., et al. (2000). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. Carbohydrate Research, 329(4), 807-815.[4]

-

[Link]

-

-

SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

-

[Link]

-

Sources

- 1. CAS 4120-73-4: 4-O-Methyl-D-glucuronic acid | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Immunoprofiling of Plant Cell Wall 4-O-Methyl Glucuronoxylan

Part 1: Executive Summary

The Challenge: 4-O-methyl glucuronic acid (4-O-MeGlcA) is a critical side-chain substituent of xylan, the principal hemicellulose in dicot secondary cell walls.[1][2][3] Its presence dictates biomass recalcitrance, enzymatic digestibility, and polymer cross-linking. Traditional analysis (HPAEC-PAD, NMR) is low-throughput and requires extensive sample hydrolysis, destroying polymer architecture.

The Solution: This guide details a High-Throughput Screening (HTS) workflow using Comprehensive Microarray Polymer Profiling (CoMPP) .[4] By utilizing specific monoclonal antibodies (mAbs)—specifically the CCRC-M144/M145/M146 series—researchers can semi-quantitatively map 4-O-MeGlcA distribution across hundreds of biomass samples simultaneously.

Key Technical Insight: Detection of 4-O-MeGlcA is frequently masked by O-acetylation on the xylan backbone. This protocol utilizes an alkaline extraction strategy that serves a dual purpose: solubilizing the xylan fraction and removing acetyl groups to expose the specific epitope for antibody binding.

Part 2: Scientific Context & Reagent Selection

The Molecular Target

Glucuronoxylan (GX) consists of a

Antibody Selection Strategy

Generic xylan antibodies (e.g., LM10, LM11) bind the xylose backbone and cannot distinguish methylation states. For this application, specificity is non-negotiable.

| Antibody Clone | Target Epitope | Specificity Note | Application |

| CCRC-M144 | 4-O-Me-GlcA | High Specificity. Binds exclusively to methylated GlcA on xylan. Does not bind unmethylated GlcA.[5] | Primary Screening |

| CCRC-M138 | Xylan Backbone | Broad range xylan recognition. | Normalization Control |

| LM28 | Glucuronoxylan | Binds GlcA-Xylan regardless of methylation. | Total GX Control |

| LM10 | Unsubstituted Xylan | Binds low-substitution regions. | Backbone Integrity |

Critical Mechanism: The CCRC-M144 epitope is often sterically hindered by acetyl groups on neighboring xylosyl residues. Therefore, chemical de-acetylation (saponification) via NaOH extraction is required to unmask the epitope for accurate HTS.

Part 3: Experimental Protocols

Workflow Visualization

Caption: Figure 1. CoMPP workflow. The critical NaOH step ensures xylan solubilization and epitope unmasking (de-acetylation) for CCRC-M144 binding.

Protocol 1: Preparation of Alcohol Insoluble Residue (AIR)

Objective: To remove soluble sugars, chlorophyll, and intracellular compounds that interfere with gravimetric normalization.

-

Homogenization: Grind lyophilized plant tissue (stem, leaf, or wood) using a ball mill (e.g., Retsch MM400) at 30 Hz for 2 mins to obtain a fine powder.

-

Solvent Wash:

-

Aliquot 10 mg of powder into 2 mL screw-cap tubes.

-

Add 1.5 mL 70% Ethanol . Vortex thoroughly.

-

Incubate at 70°C for 30 minutes (vortexing every 10 mins).

-

Centrifuge at 10,000

for 5 mins. Discard supernatant.

-

-

Clarification:

-

Wash pellet with 1.5 mL Chloroform:Methanol (1:1 v/v) to remove lipids/pigments.

-

Wash pellet with 1.5 mL Acetone to dehydrate.

-

-

Drying: Air dry the pellet overnight in a fume hood. This is your AIR sample.

Protocol 2: High-Throughput Sequential Extraction

Objective: To fractionate cell wall polymers. Pectins are removed first to prevent signal overlap, followed by alkali extraction of xylan.

Reagents:

-

Extraction Buffer 2: 4M NaOH + 1% (w/v) NaBH

(Borohydride prevents peeling reactions).

Steps:

-

Pectin Removal: Add 500

L of CDTA buffer to 10 mg AIR. Shake at room temperature (RT) for 2 hours. -

Centrifuge (3000

, 10 min). Carefully remove supernatant (save if pectin profiling is desired; otherwise discard). -

Xylan Extraction & De-acetylation:

-

Add 500

L of 4M NaOH to the pellet. -

Crucial: Incubate for 2 hours at RT. This duration is sufficient to hydrolyze ester bonds (de-acetylation), exposing the 4-O-MeGlcA epitope.

-

-

Centrifuge (3000

, 15 min). -

Harvest: Transfer the supernatant to a fresh 96-well master plate. This contains the target hemicelluloses.

Protocol 3: Microarray Printing and Probing (CoMPP)

Objective: Immobilize polymers and probe with CCRC-M144.

-

Dilution: Create a dilution series of the NaOH extract (e.g., Neat, 1:5, 1:25) in Printing Buffer (55.2% glycerol, 44% water, 0.8% Triton X-100).[8]

-

Printing: Use a piezoelectric non-contact printer (e.g., Arrayjet) to spot samples onto nitrocellulose-coated glass slides .

-

Note: Nitrocellulose is essential; xylans do not bind well to standard glass or polystyrene.

-

-

Blocking: Incubate slides in PBS + 5% (w/v) Low-Fat Milk powder (MPBS) for 1 hour.

-

Primary Antibody:

-

Dilute CCRC-M144 (or M145) 1:10 in MPBS.

-

Apply to slide and incubate for 2 hours at RT.

-

-

Washing: Wash 3

5 mins in PBS. -

Secondary Antibody:

-

Apply Anti-Mouse IgG (or appropriate host) conjugated to Alkaline Phosphatase (AP) or a fluorophore (e.g., AlexaFluor 647). Dilute 1:5000.

-

Incubate 1 hour.

-

-

Detection:

-

For AP: Develop with NBT/BCIP substrate until dark purple spots appear. Scan with a flatbed scanner.

-

For Fluorescence: Scan with a microarray laser scanner (e.g., GenePix).

-

Part 4: Data Interpretation & Troubleshooting

Quantification Logic

Data is typically extracted as "Spot Signal Intensity" (0–65535 for 16-bit TIFFs).

Normalization Formula: Since extraction efficiency varies, normalize the specific signal (CCRC-M144) against a general xylan backbone probe (LM10 or CCRC-M138) or total sugar yield (via phenol-sulfuric acid assay on the extract).

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Signal (CCRC-M144) | Epitope masked by acetylation. | Ensure NaOH extraction is at least 4M and >1 hour. |

| High Background | Non-specific protein binding. | Increase Blocking Milk conc. to 5% or use BSA. |

| Spot "Donuts" | Printing buffer incompatibility. | Ensure glycerol content is ~55% to prevent evaporation rings. |

| Signal in CDTA Fraction | Pectin-Xylan cross-linking. | Some xylan may be pulled out with pectin.[9] Analyze both fractions. |

Molecular Interaction Diagram

Caption: Figure 2. Mechanism of epitope exposure. NaOH treatment removes acetyl groups (yellow), allowing CCRC-M144 (blue) to bind the 4-O-MeGlcA target (red).